molecular formula C17H16ClNO4S2 B6429840 3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide CAS No. 2097909-07-2

3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide

Cat. No. B6429840
CAS RN: 2097909-07-2
M. Wt: 397.9 g/mol
InChI Key: LDPPLEJINAJBPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials available and the desired route of synthesis. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the benzene, furan, and thiophene rings would likely result in a planar structure for those parts of the molecule. The sulfonamide group could introduce some rotational flexibility depending on its substitution .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The benzene ring is generally quite stable but can undergo electrophilic aromatic substitution reactions. The furan and thiophene rings are more reactive due to the presence of heteroatoms (oxygen and sulfur, respectively). The sulfonamide group could potentially undergo various reactions, including hydrolysis, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely result in a relatively high boiling point and low water solubility. The exact properties would need to be determined experimentally .

Safety and Hazards

As with any chemical compound, handling “3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide” would require appropriate safety precautions. Without specific safety data, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study and application of “3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide” could be a potential area of research in organic and medicinal chemistry. Its complex structure and the presence of multiple functional groups offer numerous possibilities for chemical modification and optimization .

properties

IUPAC Name

3-chloro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S2/c1-22-16-7-6-12(10-14(16)18)25(20,21)19-11-13(15-4-2-8-23-15)17-5-3-9-24-17/h2-10,13,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPPLEJINAJBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide

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